molecular formula C19H19ClF2N4O2 B10935533 N-(3-chloro-2-methylphenyl)-3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

N-(3-chloro-2-methylphenyl)-3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

Cat. No.: B10935533
M. Wt: 408.8 g/mol
InChI Key: WEEXNRJEZFILMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3-CHLORO-2-METHYLPHENYL)-3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CHLORO-2-METHYLPHENYL)-3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multi-step organic reactions. The starting materials often include 3-chloro-2-methylphenylamine and various pyrazolopyridine intermediates. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CHLORO-2-METHYLPHENYL)-3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can be carried out using nucleophiles such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., acetone, toluene). Reaction conditions such as temperature, time, and concentration of reagents are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-(3-CHLORO-2-METHYLPHENYL)-3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-(3-CHLORO-2-METHYLPHENYL)-3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3-CHLORO-2-METHYLPHENYL)-3-[4-(METHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE
  • N~1~-(3-CHLORO-2-METHYLPHENYL)-3-[4-(TRIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE

Uniqueness

N~1~-(3-CHLORO-2-METHYLPHENYL)-3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H19ClF2N4O2

Molecular Weight

408.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-[4-(difluoromethyl)-2-ethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanamide

InChI

InChI=1S/C19H19ClF2N4O2/c1-3-25-10-13-12(18(21)22)9-17(28)26(19(13)24-25)8-7-16(27)23-15-6-4-5-14(20)11(15)2/h4-6,9-10,18H,3,7-8H2,1-2H3,(H,23,27)

InChI Key

WEEXNRJEZFILMY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=C(C(=CC=C3)Cl)C)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.